2-Hydroxy-5-nitro-phenylalanine
Overview
Description
2-Hydroxy-5-nitro-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitro-phenylalanine can be synthesized through several methods. One common approach involves the nitration of phenylalanine using nitric acid and sulfuric acid under controlled conditions. Another method includes the hydroxylation of 5-nitro-phenylalanine using suitable oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-nitro-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amino alcohols and amines.
Substitution: Generation of halogenated and alkylated derivatives.
Scientific Research Applications
2-Hydroxy-5-nitro-phenylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2-Hydroxy-5-nitro-phenylalanine is compared with other similar compounds such as 3-Hydroxy-4-nitro-phenylalanine and 4-Hydroxy-3-nitro-phenylalanine. These compounds share structural similarities but differ in the position of the hydroxyl and nitro groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
3-Hydroxy-4-nitro-phenylalanine
4-Hydroxy-3-nitro-phenylalanine
2-Hydroxy-3-nitro-phenylalanine
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Properties
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(11(15)16)1-2-8(5)12/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNUWVLFYOQSL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711481 | |
Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62080-85-7 | |
Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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